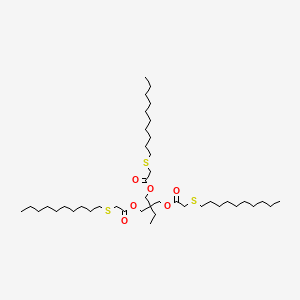

2-((((Decylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((decylthio)acetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Transglutaminase can be obtained from both animal and microbial sources. The high cost of transglutaminase of animal origin has led to efforts to find microbial sources. Since the early 1990s, many microbial transglutaminase-producing strains have been identified, and production processes have been optimized . Industrial production methods involve fermentation processes using these microbial strains, followed by purification steps to obtain the enzyme in its active form.

Analyse Chemischer Reaktionen

Transglutaminase primarily catalyzes acyl-transfer reactions, where the γ-carboxamide groups of glutamine residues react with primary amines, such as the ε-amino group of lysine, to form γ-glutamyl-ε-lysine cross-links. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications. The enzyme can also catalyze the incorporation of amines into proteins, leading to the formation of modified proteins with altered properties .

Wissenschaftliche Forschungsanwendungen

Transglutaminase has a wide range of applications in scientific research and industry:

Chemistry: Used in the synthesis of protein-based materials and biopolymers.

Biology: Plays a role in cellular processes such as apoptosis, wound healing, and blood clotting.

Medicine: Used in the development of drug delivery systems and tissue engineering.

Industry: Widely used in the food industry to improve the texture and stability of food products.

Wirkmechanismus

The mechanism of action of transglutaminase involves a nucleophilic attack on the substrate by the sulfhydryl group of cysteine, following activation by a thiolate-imidazolium ion pair involving the histidine side chain. This leads to the formation of a covalent bond between the γ-carboxamide group of glutamine and the free amine group, resulting in the cross-linking of proteins .

Vergleich Mit ähnlichen Verbindungen

Transglutaminase is unique in its ability to form covalent bonds between proteins under mild conditions. Similar compounds include other enzymes that catalyze protein modifications, such as lysyl oxidase and protein disulfide isomerase. transglutaminase is distinct in its specificity for glutamine residues and its ability to form stable, insoluble protein biopolymers .

Eigenschaften

CAS-Nummer |

84145-16-4 |

|---|---|

Molekularformel |

C42H80O6S3 |

Molekulargewicht |

777.3 g/mol |

IUPAC-Name |

2,2-bis[(2-decylsulfanylacetyl)oxymethyl]butyl 2-decylsulfanylacetate |

InChI |

InChI=1S/C42H80O6S3/c1-5-9-12-15-18-21-24-27-30-49-33-39(43)46-36-42(8-4,37-47-40(44)34-50-31-28-25-22-19-16-13-10-6-2)38-48-41(45)35-51-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3 |

InChI-Schlüssel |

WUAYEQCHCBAXFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCSCC(=O)OCC(CC)(COC(=O)CSCCCCCCCCCC)COC(=O)CSCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)

![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)